ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate
Overview
Description
Ethyl 4-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate is a complex organic compound that features a morpholine and triazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate typically involves the substitution of chloride ions in cyanuric chloride with morpholine and piperidine derivatives. The reaction is carried out in the presence of sodium carbonate as an acid scavenger to neutralize the liberated hydrochloric acid . The reaction conditions often include an ice-bath to control the temperature and ensure the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to enhance the reaction rate and yield. Microwave-assisted synthesis has been shown to produce higher purity products in less time compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the morpholine or piperidine moiety is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium carbonate, cyanuric chloride, and various nucleophiles such as aniline, benzylamine, and diethylamine . The reactions are typically carried out under controlled temperatures using ice-baths or microwave irradiation .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with aniline or benzylamine can yield corresponding aniline or benzylamine derivatives of the triazine moiety .
Scientific Research Applications
Ethyl 4-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its pharmacological effects . For example, it may block the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 4-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate can be compared with other similar compounds such as:
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: This compound shares the triazine and morpholine moieties but differs in the substitution pattern.
2-[(6-{[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide: This compound has a similar triazine core but includes a benzothiazole moiety, making it structurally unique.
The uniqueness of ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate lies in its specific combination of morpholine, triazine, and piperidine moieties, which confer distinct pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
ethyl 4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O4/c1-2-30-19(27)26-5-3-15(4-6-26)20-16-21-17(24-7-11-28-12-8-24)23-18(22-16)25-9-13-29-14-10-25/h15H,2-14H2,1H3,(H,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZROJLZNFGBEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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